Cas no 93-15-2 (Methyl Eugenol)

Methyl eugenol is a phenylpropanoid compound found in leaves, fruits, stems and / or roots of plants. It is released when the corresponding parts of plants are damaged by herbivores Methyl eugenol can be used to kill male oriental fruit fly
Methyl Eugenol structure
Methyl Eugenol structure
Methyl Eugenol
93-15-2
C11H14O2
178.227663516998
MFCD00008652
34690
24857155

Methyl Eugenol Properties

Names and Identifiers

    • Methyl eugenol
    • TIMTEC-BB SBB007916
    • 1-(3,4-Dimethoxyphenyl)-2-propene
    • 1,2-dimethoxy-4-(2-propenyl)-benzen
    • 1,2-Dimethoxy-4-allylbenzene
    • 1,3,4-Eugenol methyl ether
    • 4-allyl-1,2-dimethoxy-benzen
    • 4-Allyl-1,2-dimethyoxybenzene
    • 4-Allyl-1,2-dimethoxybenzene
    • 3-(3,4-Dimethoxyphenyl)-1-propene
    • Allyl-3,4-dimethoxybenzene
    • Eugenol methyl ether
    • 1,2-dimethoxy-4-(2-propen-1-yl)benzene
    • 1,2-DiMethoxy-4-(2-propenyl)benzene
    • 1,2-dimethoxy-4-(prop-2-en-1-yl)benzene
    • 1-allyl-3,4-dimethoxybenzene
    • 3,4-dimethoxyallylbenzene
    • 3-METHYLEUGENOL
    • 4-Allylveratrol
    • 4-allylveratrole
    • Allyl veratrole
    • FEMA 2475
    • femanumber2475
    • LEVO-ROSE OXIDE
    • O-Methyleugenol
    • [ "" ]
    • Methyleugenol
    • Eugenyl methyl ether
    • Methyl eugenol ether
    • Veratrole methyl ether
    • Benzene, 1,2-dimethoxy-4-(2-propenyl)-
    • Methyl eugenyl ether
    • O-Methyl eugenol
    • 4-allyl-1,2-dimethoxy-benzene
    • Benzene, 4-allyl-1,2-dimethoxy-
    • ENT 21040
    • 1-(3,4-Dimethoxyphe
    • 1,2-Dimethoxy-4-(2-propen-1-yl)benzene (ACI)
    • Benzene, 1,2-dimethoxy-4-(2-propenyl)- (9CI)
    • Benzene, 4-allyl-1,2-dimethoxy- (8CI)
    • Veratrole, 4-allyl- (6CI)
    • 3,4-Dimethoxy-1-(2-propenyl)benzene
    • 3-(3,4-Dimethoxyphenyl)propene
    • Chavibetol methyl ether
    • Methylchavibetol
    • NSC 209528
    • NSC 8900
    • MLS001333206
    • MLS001333205
    • SMR000112378
    • MLS001065600
    • MLSMR
    • +Expand
    • MFCD00008652
    • ZYEMGPIYFIJGTP-UHFFFAOYSA-N
    • 1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3
    • O(C)C1C(OC)=CC(CC=C)=CC=1
    • 1910871

Computed Properties

  • 178.09938g/mol
  • 0
  • 2.5
  • 0
  • 2
  • 4
  • 178.09938g/mol
  • 178.09938g/mol
  • 18.5Ų
  • 13
  • 156
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0
  • 178.23

Experimental Properties

  • Mild-spicy, slightly herbal odor
  • greater than 1.0 (NTP, 1992) (Relative to Air)
  • Stable to air, heat and light.
  • When heated to decomposition it emits acrid smoke and irritating fumes.
  • BITTER, BURNING TASTE
  • 2.43230
  • 18.46000
  • 6073
  • n20/D 1.534(lit.)
  • Insoluble
  • 254-255 °C(lit.)
  • −4 °C (lit.)
  • 0.02 mm Hg at 68 °F ; 1 mm Hg at 185.0° F (NTP, 1992)
  • Fahrenheit: 230 ° f
    Celsius: 110 ° c
  • 2475
  • 0.5g/l
  • Oil
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • Insoluble in water, soluble in ethanol.
  • 1.036 g/mL at 25 °C(lit.)
  • Index of refraction = 1.5340 at 20 °C/D
  • Mild-spicy, slightly herbal odor

Methyl Eugenol Security Information

Methyl Eugenol Customs Data

  • 29093090
  • China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Methyl Eugenol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0035PF-25g
Methyl Eugenol
93-15-2 95%
25g
$15.00 2024-04-20
A2B Chem LLC
AB46563-25g
Methyl eugenol
93-15-2 95%
25g
$14.00 2024-07-18
Aaron
AR0035XR-25g
Methyl Eugenol
93-15-2 95%
25g
$9.00 2024-07-18
abcr
AB109737-25 ml
4-Allyl-1,2-Dimethoxybenzene; .
93-15-2
25 ml
€43.60 2024-04-15
Ambeed
A218368-25g
4-Allyl-1,2-Dimethoxybenzene
93-15-2 95%
25g
$18.0 2024-07-12
Chemenu
CM255842-100g
4-Allyl-1,2-dimethoxybenzene
93-15-2 95%
100g
$58 2022-06-09
DC Chemicals
DCJ-062-20 mg
Methyl eugenol
93-15-2 >98%, Standard References Grade
20mg
$280.0 2022-02-28
Enamine
EN300-698375-0.05g
1,2-dimethoxy-4-(prop-2-en-1-yl)benzene
93-15-2 95%
0.05g
$19.0 2023-07-10
Fluorochem
022318-25g
3-(3,4-Dimethoxyphenyl)-1-propene
93-15-2 95%
25g
£10.00 2022-03-01
Key Organics Ltd
AS-14807-1MG
Methyl eugenol
93-15-2 >98%
1mg
£36.00 2023-09-07

Methyl Eugenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Diglyme ;  4 h, 150 - 155 °C
Reference
Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts
Maras, Nenad; Polanc, Slovenko; Kocevar, Marijan, Acta Chimica Slovenica, 2010, 57(1), 29-36

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water
Reference
Total Synthesis of (±)-Codeine Through 1,3-Dipolar Cycloaddition
Erhard, Thomas, 2011, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  12 h, 60 °C
Reference
Pd-catalyzed cross-coupling of haloarenes and chloroarene-Cr(CO)3 complexes with stabilized vinyl- and allylaluminium reagents
Schumann, Herbert; Kaufmann, Jens; Schmalz, Hans-Guenther; Boettcher, Andreas; Gotov, Battsengel, Synlett, 2003, (12), 1783-1788

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  40 °C
1.2 17 h, 40 °C
Reference
Catalyst-free ligin valorization by acetoacetylation. Structural elucidation by comparison with model compounds
Krall, Eric M.; Serum, Eric M.; Sibi, Mukund P.; Webster, Dean C., Green Chemistry, 2018, 20(13), 2959-2966

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Potassium fluoride ;  3 h, 0.25 MPa, 200 °C
Reference
Method for preparing methyleugenol via methylation of eugenol with dimethyl carbonate
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
Synthesis and functionality of eugenol-based polyacetylenes
Rahim, E. A.; Sanda, F., Journal of Physics: Conference Series, 2019, 1242,

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Potassium carbonate ;  rt → 155 °C
1.2 5.5 h, 155 °C; 0.5 h, 155 °C
Reference
Synthesis of methyleugenol with dimethyl carbonate as methylating agent
Sun, Li-yuan; Zhu, Kai, Linchan Huaxue Yu Gongye, 2013, 33(2), 139-143

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 2-carboxy-1,3-dimethyl-, inner salt Solvents: Acetonitrile ;  80 min, 160 °C
Reference
Masked N-Heterocyclic Carbene-Catalyzed Alkylation of Phenols with Organic Carbonates
Lui, Matthew Y. ; Yuen, Alexander K. L.; Masters, Anthony F.; Maschmeyer, Thomas, ChemSusChem, 2016, 9(17), 2312-2316

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 1 h, 20 °C; 1 h, 20 °C; 1 h, 20 °C → 40 °C
Reference
Process for preparation of eugenol methyl ether
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Potassium carbonate Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  5 h, 160 °C
Reference
An example of using dimethyl carbonate as an environmentally benign methylating reagent
Phan, Thanh Binh; Le, Ngoc Thuc; Nguyen, Thi Thu Trang; Nguyen, Viet Tu; Nguyen, Thi Ngat, Tap Chi Hoa Hoc, 2011, 49(6), 680-684

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
Reference
Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity
Maurya, Rakesh; Ahmad, Ausaf; Gupta, Prasoon; Chand, Kailash; Kumar, Manmeet; et al, Medicinal Chemistry Research, 2011, 20(2), 139-145

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
Reference
Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation-Biotransamination Sequential Process
Gonzalez-Martinez, Daniel; Gotor, Vicente; Gotor-Fernandez, Vicente, Advanced Synthesis & Catalysis, 2019, 361(11), 2582-2593

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  6 h, 170 °C
Reference
Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis
Ouk, Samedy; Thiebaud, Sophie; Borredon, Elisabeth; Le Gars, Pierre, Green Chemistry, 2002, 4(5), 431-435

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  20 min, rt; overnight, rt
1.2 1.5 h, rt; 3 h, 110 - 120 °C
Reference
Synthesis 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone from eugenol
Matsjeh, S.; Anwar, C.; Sholikhah, E. N.; Alimuddin, A. A., International Journal of Chemical Engineering and Applications, 2015, 6(1), 61-65

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 min
1.2 30 min; 1 h, 103 °C
Reference
Synthesis of new fused ring sultone from eugenol and its derivatives
Sudarma, I. M.; Hidayati, R.; Darmayanti, M. G., Rasayan Journal of Chemistry, 2020, 13(2), 1193-1198

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ,  1,2-Dibromoethane ;  rt; 2 h, reflux
1.2 Solvents: Hexane ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Reference
Synthesis method of eugenol methyl ether as flavoring agent
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Bis(triphenylphosphine)nickel dichloride
Reference
Dichlorobis(triphenylphosphine)-nickel(II)
Luh, Tien-Yau; Yuan, Tien-Min; Kobayashi, Yuichi, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-11

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Acetone ;  24 h, 60 °C
Reference
Preparation of dihydronaphthalene derivatives as efflux pump inhibitors for treatment of infection
, India, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, 60 °C
Reference
Substituted dihydronaphthalenes as efflux pump inhibitors of Staphylococcus aureus
Thota, Niranjan; Reddy, Mallepally V.; Kumar, Ashwani; Khan, Inshad A.; Sangwan, Payare L.; et al, European Journal of Medicinal Chemistry, 2010, 45(9), 3607-3616

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Copper(II) 2-ethylhexanoate ,  5,10-Dihydro-5,10-bis[4-(trifluoromethyl)phenyl]phenazine Solvents: Toluene ;  18 h, rt
Reference
Decarboxylative Olefination of Activated Aliphatic Acids Enabled by Dual Organophotoredox/Copper Catalysis
Tlahuext-Aca, Adrian; Candish, Lisa; Garza-Sanchez, R. Aleyda; Glorius, Frank, ACS Catalysis, 2018, 8(3), 1715-1719

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ;  rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum ,  Copper Solvents: Methanol ,  Water ;  7 h, 220 °C
1.2 Reagents: Water
Reference
Cu-Mo doped zeolite ZSM-5 catalyzed conversion of lignin to alkyl phenols with high selectivity
Singh, Sunit Kumar; et al, Catalysis Science & Technology, 2015, 5(4), 2117-2124

Methyl Eugenol Raw materials

Methyl Eugenol Preparation Products

Methyl Eugenol Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:93-15-2)Methyl eugenol
sfd18154
in Stock
200kg
99.9%
Friday, 19 July 2024 14:38
discuss personally
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
(CAS:93-15-2)Methyleugenol
TB02980
in Stock
5mg,10mg ,20mg ,50mg ,100mg,or customized
>98%
Tuesday, 21 January 2025 17:57
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Methyl Eugenol Related Literature

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Shanghai Jinhuan Chemical CO., LTD.
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